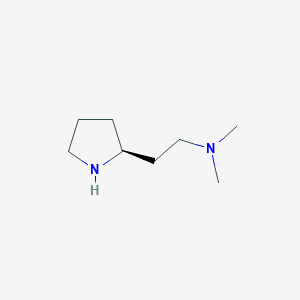
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyrrolidine ring attached to an ethanamine chain, with two methyl groups on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrolidine and its derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Using large reactors and continuous flow systems to produce the compound in bulk.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which are useful intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in biological systems.
Pathways Involved: It modulates various biochemical pathways, including neurotransmitter release and receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
- 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivatives .
Uniqueness
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and its ability to interact with a wide range of molecular targets. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
YSIPQGUGLHBNQY-QMMMGPOBSA-N |
SMILES isomérique |
CN(C)CC[C@@H]1CCCN1 |
SMILES canonique |
CN(C)CCC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


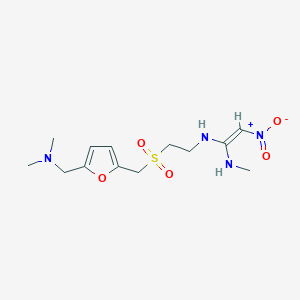

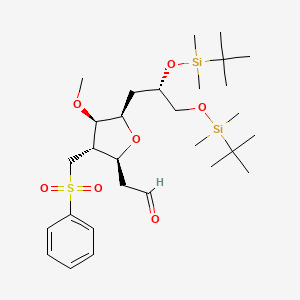
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

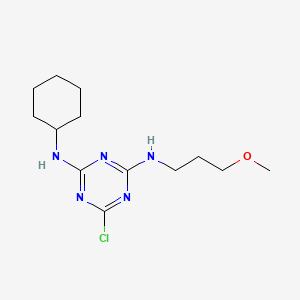
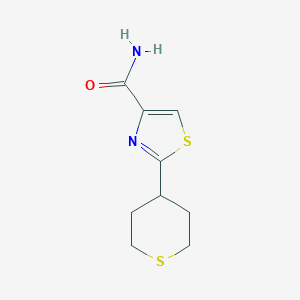


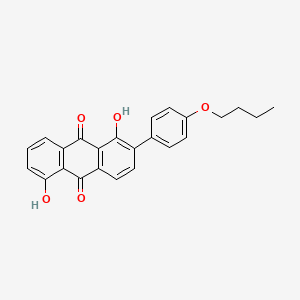
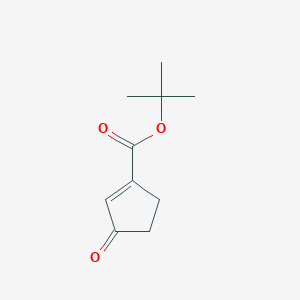
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
